molecular formula C18H14FN5S B11829984 4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine

4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine

Cat. No.: B11829984
M. Wt: 351.4 g/mol
InChI Key: NRIATQJLPXMSTI-UHFFFAOYSA-N
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Description

4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the pyrimidine ring and the attachment of the thiophen-3-ylmethyl group. Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrazole ring.

    Reduction: Reduction reactions could target the pyrimidine ring or other reducible functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogen atoms or other substituents can be replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine
  • 4-(1-(4-Methylphenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine

Uniqueness

The presence of the fluorophenyl group in 4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-(thiophen-3-ylmethyl)pyrimidin-2-amine may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C18H14FN5S

Molecular Weight

351.4 g/mol

IUPAC Name

4-[1-(4-fluorophenyl)pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H14FN5S/c19-15-1-3-16(4-2-15)24-11-14(10-22-24)17-5-7-20-18(23-17)21-9-13-6-8-25-12-13/h1-8,10-12H,9H2,(H,20,21,23)

InChI Key

NRIATQJLPXMSTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CSC=C4)F

Origin of Product

United States

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